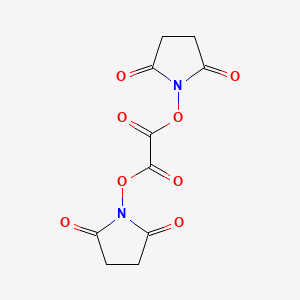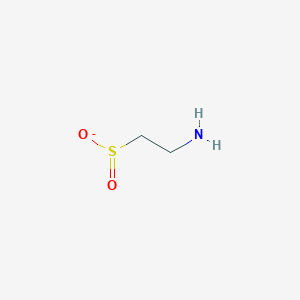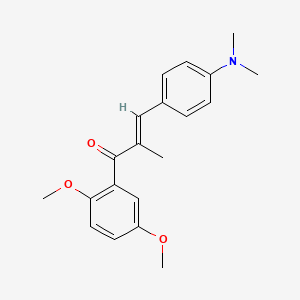
Bis(2,5-dioxopyrrolidin-1-yl) oxalate
描述
Bis(2,5-dioxopyrrolidin-1-yl) oxalate is a chemical compound known for its role as a crosslinking agent in various biochemical applications. It is characterized by the presence of two N-hydroxysuccinimide (NHS) ester groups, which are reactive towards primary amines. This compound is particularly useful in the study of protein-protein interactions and the formation of stable protein conjugates .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,5-dioxopyrrolidin-1-yl) oxalate typically involves the reaction of oxalic acid with N-hydroxysuccinimide in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated purification systems are often employed to streamline the process and ensure consistency in product quality .
化学反应分析
Types of Reactions: Bis(2,5-dioxopyrrolidin-1-yl) oxalate primarily undergoes nucleophilic substitution reactions due to the presence of the NHS ester groups. These reactions typically involve the formation of amide bonds with primary amines.
Common Reagents and Conditions:
Reagents: Primary amines, such as lysine residues in proteins.
Conditions: The reactions are usually carried out in aqueous buffers at pH 7-9 to maintain the reactivity of the NHS ester groups.
Major Products: The major products of these reactions are stable amide-linked conjugates, which are useful in various biochemical applications, including the crosslinking of proteins and the formation of bioconjugates .
科学研究应用
Bis(2,5-dioxopyrrolidin-1-yl) oxalate has a wide range of applications in scientific research:
Chemistry: Used as a crosslinking agent to study protein-protein interactions and to stabilize protein complexes.
Biology: Employed in the preparation of bioconjugates for imaging and diagnostic purposes.
Medicine: Utilized in the development of drug delivery systems and in the stabilization of therapeutic proteins.
Industry: Applied in the production of stable enzyme conjugates for industrial biocatalysis.
作用机制
The mechanism of action of Bis(2,5-dioxopyrrolidin-1-yl) oxalate involves the formation of covalent bonds between the NHS ester groups and primary amines. This reaction results in the formation of stable amide bonds, which are resistant to hydrolysis under physiological conditions. The compound targets lysine residues in proteins, facilitating the formation of crosslinked protein complexes .
相似化合物的比较
Disuccinimidyl suberate: Another NHS ester-based crosslinker with a longer spacer arm, used for similar applications in protein crosslinking.
Bis(2,5-dioxopyrrolidin-1-yl) 3,3′-sulfinyldipropionate: A sulfoxide-containing crosslinker that provides additional stability and specificity in crosslinking reactions.
Uniqueness: Bis(2,5-dioxopyrrolidin-1-yl) oxalate is unique due to its shorter spacer arm, which allows for more precise crosslinking of closely interacting protein residues. This specificity makes it particularly useful in the study of protein-protein interactions where minimal spatial separation is required .
属性
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O8/c13-5-1-2-6(14)11(5)19-9(17)10(18)20-12-7(15)3-4-8(12)16/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAHFYGHUQSIEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50205907 | |
| Record name | Disuccinimidyl oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50205907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
| Record name | Disuccinimidyl oxalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20663 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
57296-03-4 | |
| Record name | Disuccinimidyl oxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057296034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disuccinimidyl oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50205907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di(N-succinimidyl) oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![5-[(E)-dimethylaminodiazenyl]-1-methylimidazole-4-carboxamide](/img/structure/B1233669.png)

![(2S,3S,4S,5R,6S)-6-[(3E)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1233673.png)
![methyl 4-[2-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]ethoxy]butanoate](/img/structure/B1233675.png)



